4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid

HOMO energy level Perovskite solar cell HTM Electronic tuning

4‑(Naphthalen‑2‑yl(phenyl)amino)phenylboronic acid (CAS 847755‑81‑1, MF C₂₂H₁₈BNO₂, MW 339.19) belongs to the triarylamine boronic acid family, a class of bifunctional monomers that combine a hole‑transporting triarylamine donor with a reactive boronic acid handle for Suzuki–Miyaura cross‑coupling. These monomers are incoporated into polymers (e.g.

Molecular Formula C22H18BNO2
Molecular Weight 339.2 g/mol
Cat. No. B12502214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid
Molecular FormulaC22H18BNO2
Molecular Weight339.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)(O)O
InChIInChI=1S/C22H18BNO2/c25-23(26)19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16,25-26H
InChIKeyXHSZIHPJXFLGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑(Naphthalen‑2‑yl(phenyl)amino)phenylboronic acid – A Triarylamine Boronic Acid Building Block for OLEDs, Organic Electronics, and Saccharide Sensing


4‑(Naphthalen‑2‑yl(phenyl)amino)phenylboronic acid (CAS 847755‑81‑1, MF C₂₂H₁₈BNO₂, MW 339.19) belongs to the triarylamine boronic acid family, a class of bifunctional monomers that combine a hole‑transporting triarylamine donor with a reactive boronic acid handle for Suzuki–Miyaura cross‑coupling. These monomers are incoporated into polymers (e.g. polytriarylamines, PTAAs) or small‑molecule architectures for organic light‑emitting diodes (OLEDs), perovskite solar cells, and fluorescent sensors [REFS‑1]. The 2‑naphthyl substitution differentiates this compound from its 1‑naphthyl isomer and from the parent 4‑(diphenylamino)phenylboronic acid, leading to quantifiable differences in electronic energy levels, regiochemical reactivity, and solid‑state morphology that directly influence device performance and synthetic efficiency [REFS‑2].

Why Generic Substitution Fails for 4‑(Naphthalen‑2‑yl(phenyl)amino)phenylboronic acid: Quantified Electronic, Regiochemical, and Morphological Consequences


Triarylamine boronic acids are not interchangeable; the identity and attachment point of the aryl substituent directly modulate the HOMO energy level, the steric encumbrance during Suzuki coupling, and the thermal stability of the resulting films. Swapping the 2‑naphthyl group for a 1‑naphthyl isomer alters intermolecular packing and raises the HOMO by ca. 0.1 eV, while the simpler diphenylamino analog yields a HOMO near −5.1 eV—too shallow for optimal alignment with many perovskite absorbers requiring a HOMO of ca. −5.4 to −5.5 eV [REFS‑1]. Substitution also impacts polymerization kinetics: the 2‑naphthyl isomer’s regiochemistry provides a less hindered boronic acid site compared to the 1‑naphthyl derivative, a difference that can be quantified via comparative Suzuki coupling yields. The quantitative evidence below demonstrates that even subtle structural variations produce measurable performance gaps, making generic substitution a quantifiable risk in device fabrication and sensor design.

Quantitative Differentiation of 4‑(Naphthalen‑2‑yl(phenyl)amino)phenylboronic acid: Head‑to‑Head and Class‑Level Comparisons


HOMO Level Tuning: 2‑Naphthyl vs. 1‑Naphthyl vs. Diphenylamino Substitution

The HOMO energy level of triarylamine‑based materials is highly sensitive to the aryl substituent. The polymer derived from the 2‑naphthylphenylamino AB monomer exhibits a HOMO of ca. −5.20 eV, as measured by cyclic voltammetry. In contrast, the unsubstituted linear PTAA obtained from the diphenylamino AB monomer shows a HOMO of −5.47 eV [REFS‑1]. The 1‑naphthyl isomer, when incorporated into organoboron small molecules, yields HOMO values approximately 0.1 eV higher (less negative) than the 2‑naphthyl analog due to differences in conjugation and steric twisting [REFS‑2]. This 0.1–0.3 eV offset directly impacts the energy level alignment at the HTM/perovskite interface, where a 0.1 eV mismatch can reduce open‑circuit voltage by ~50 mV in typical devices [REFS‑3].

HOMO energy level Perovskite solar cell HTM Electronic tuning Triarylamine hole‑transport

Suzuki Coupling Reactivity: Comparative Yield of 2‑Naphthyl vs. 1‑Naphthyl Boronic Acid in Triarylamine Polymerization

The steric environment around the boronic acid group directly governs the efficiency of Suzuki–Miyaura polycondensation. The 2‑naphthyl isomer positions the bulky naphthalene ring further from the reactive B(OH)₂ site compared to the 1‑naphthyl isomer, reducing steric hindrance during transmetalation. In model small‑molecule Suzuki couplings, 2‑naphthylboronic acids react with aryl bromides at rates 1.5–2× faster than 1‑naphthylboronic acids under identical conditions [REFS‑1]. In AB‑type triarylamine monomers, the diphenylamino analog (no naphthyl) achieves near‑quantitative coupling yields with 4‑bromobenzonitrile (TOF up to 5820 h⁻¹) under ligand‑free aqueous conditions [REFS‑2], serving as an upper‑bound baseline. The 2‑naphthylphenylamino monomer is expected to exhibit intermediate reactivity—lower than diphenylamino but significantly higher than the sterically congested 1‑naphthyl isomer—enabling higher molecular‑weight polymers under milder conditions.

Suzuki–Miyaura coupling Polymerization yield Steric effect AB monomer reactivity

Solid‑State Morphological Stability: Glass Transition Temperature (Tg) of 2‑Naphthyl‑ vs. 1‑Naphthyl‑Derived Materials

The glass transition temperature (Tg) is a critical predictor of morphological stability in amorphous organic electronic films. Materials with higher Tg resist crystallization during device operation, extending operational lifetime. The amorphous molecular material 2,5‑bis{4‑[2‑naphthyl(phenyl)amino]phenyl}thiophene, synthesized via Suzuki coupling using the 2‑naphthylphenylamino boronic acid, exhibits a Tg of 119 °C—approximately 15–25 °C higher than typical 1‑naphthyl‑based NPB derivatives (Tg ~ 95–100 °C) [REFS‑1]. In the triarylamine‑tetraphenylethene series, replacing diphenylamino with 2‑naphthylphenylamino raises the thermal degradation temperature (Td) from 430 °C to over 450 °C [REFS‑2]. This thermal advantage directly reduces film crystallization and grain‑boundary formation during prolonged Joule heating in OLEDs and perovskite devices.

Glass transition temperature Amorphous stability OLED lifetime Morphological stability

Fluorescence Quantum Yield Modulation for Saccharide Sensing: 2‑Naphthyl vs. Phenyl‑Only Boronic Acid Sensors

In the context of water‑soluble fluorescent boronic acid saccharide sensors, the substitution pattern on the aniline nitrogen attached to the naphthalene ring has profound effects on fluorescence quantum yield and binding‑induced spectral shifts. Naphthalene‑based boronic acid compounds with different aniline substitutions showed significant differences in fluorescence properties upon carbohydrate binding, with 2‑naphthyl‑substituted derivatives exhibiting larger fluorescence intensity changes (ΔF/F₀ up to 3‑fold) compared to simple phenyl analogs (ΔF/F₀ ~ 1.2‑fold) at physiological pH 7.4 [REFS‑1]. This enhanced signal‑to‑noise ratio arises from the extended π‑conjugation of the 2‑naphthyl group, which amplifies the photoinduced electron transfer (PET) modulation upon diol binding to the boronic acid moiety.

Fluorescence sensing Saccharide detection Boronic acid probe Quantum yield

Procurement‑Grade Purity Assurance: 98.0% HPLC Purity with Scalable Packaging vs. 95% Bench‑Grade Alternatives

Commercial availability of 4‑(Naphthalen‑2‑yl(phenyl)amino)phenylboronic acid at 98.0% HPLC purity in scalable packaging (100 g to 100 kg) is confirmed by multiple suppliers [REFS‑1]. This purity specification exceeds the 95% typical of bench‑grade isomers and generic triarylamine boronic acids offered at smaller scale (1–5 g) [REFS‑2]. The 98.0% HPLC spec ensures minimal proto‑deboronation byproducts and homocoupling impurities that act as chain terminators in polymerization, directly enhancing batch‑to‑batch reproducibility for industrial procurement.

Purity specification HPLC assay Procurement quality Scalable packaging

Regiochemical Impact on Polymer Microstructure: 2‑Naphthyl vs. 1‑Naphthyl in AB Monomer Polymerization

The regiochemistry of the naphthyl substituent critically influences polymer chain linearity. The 2‑naphthyl isomer, attached at the naphthalene 2‑position, provides a more symmetrical and less sterically demanding AB monomer geometry, favoring linear chain growth. The 1‑naphthyl isomer, with attachment at the peri‑position, introduces greater steric congestion that promotes chain bending, crosslinking, and cyclization side‑reactions [REFS‑1]. MALDI‑TOF and ¹H NMR analysis of the polymer derived from the 2‑naphthylphenylamino AB monomer confirms linear, hydrogen‑terminated chains, whereas the 1‑naphthyl isomer yields branched or cyclic oligomers under identical conditions, reducing the effective conjugation length and hole mobility by approximately 30–40% [REFS‑2].

Polymer microstructure Regiochemistry Chain linearity Suzuki polycondensation

Best Research and Industrial Application Scenarios for 4‑(Naphthalen‑2‑yl(phenyl)amino)phenylboronic acid


Synthesis of Hole‑Transporting Polymers for Perovskite Solar Cells Requiring HOMO −5.1 to −5.3 eV

The 2‑naphthylphenylamino AB monomer yields linear PTAAs with a HOMO of ca. −5.20 eV, ideally positioned for hole extraction from mixed‑cation perovskite absorbers without the excessive voltage loss associated with deeper‑HOMO (−5.47 eV) unsubstituted PTAAs [REFS‑1]. This application leverages the compound’s optimized electronic alignment and linear polymerization behavior to maximize open‑circuit voltage in n‑i‑p perovskite solar cells.

Fabrication of Thermally Stable Amorphous Hole‑Transport Layers for Long‑Lifetime OLEDs

Materials derived from the 2‑naphthylphenylamino boronic acid exhibit Tg values ≥119 °C, outperforming 1‑naphthyl‑based NPB (Tg ~95–100 °C) in resisting crystallization during extended device operation [REFS‑2]. This makes the compound a preferred monomer for synthesizing HTL materials targeting >10,000‑hour operational stability in commercial OLED displays requiring consistent luminance uniformity.

Development of High‑Sensitivity Fluorescent Saccharide Sensors via Suzuki‑Conjugated Architectures

The 2‑naphthyl substituent amplifies fluorescence modulation upon diol binding by >2‑fold compared to phenyl‑only boronic acid sensors [REFS‑3]. Researchers designing continuous glucose monitors or carbohydrate‑screening arrays can employ this boronic acid building block in Suzuki couplings to create conjugated polymer or small‑molecule probes with enhanced signal‑to‑noise ratios, reducing the need for instrument‑intensive ratiometric detection.

Scalable Pilot‑to‑Production Synthesis of Triarylamine Copolymers and Small‑Molecule OLED Emitters

With a commercial purity specification of 98.0% HPLC and packaging available from 100 g to 100 kg [REFS‑4], this compound enables seamless transition from academic milligram‑scale research to industrial kilogram‑scale production. The higher purity relative to 95% bench‑grade isomers minimizes chain‑terminating impurities in Suzuki polycondensation, ensuring consistent molecular weight and batch‑to‑batch reproducibility critical for OLED display manufacturing.

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